molecular formula C13H12N4OS B2568547 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 868143-06-0

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2568547
CAS No.: 868143-06-0
M. Wt: 272.33
InChI Key: UUEQTPQKVFRHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves the reaction of certain starting materials in the presence of a catalyst . For instance, one method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine compounds are typically characterized by the formation of new bonds and the breaking of existing ones . For instance, one reaction involves the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, leading to the formation of 4-arylideneamino-1,2,4-triazole-3(2H)-thiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents . For instance, some compounds exhibit excellent thermal stability and high density, making them potential candidates for use as heat-resistant explosives .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

1,2,4-Triazole derivatives, including those containing the triazolopyridazine core, have been shown to possess significant antimicrobial and antibacterial properties. These compounds act as potent inhibitors against various bacterial strains, including Staphylococcus aureus, a common pathogen responsible for several infections. The antibacterial activity of these compounds is attributed to their ability to interfere with essential bacterial enzymes or to disrupt cell wall synthesis. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021).

Potential in Cancer Therapy

Triazole derivatives have been explored for their potential in cancer therapy due to their ability to modulate various biological pathways involved in cancer progression. Some triazole compounds exhibit the ability to inhibit topoisomerases, enzymes involved in DNA replication, and thus can act as anticancer agents by preventing cancer cell proliferation. The diversity of chemical structures within this class allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them versatile tools in drug development for cancer treatment (V. Ferreira et al., 2013).

Agricultural Applications

The triazolopyridazine derivatives are also notable for their application in agriculture. They have been utilized as components in pesticides due to their inhibitory effects on various pests and diseases that affect crops. Their mode of action often involves disrupting the life cycle of the pests or inhibiting the growth of pathogenic fungi, offering a method to protect crops and improve agricultural productivity sustainably (Nazarov V.N. et al., 2021).

Optoelectronic Materials

Heterocyclic compounds, including triazolopyridazines, have found applications in the development of optoelectronic materials. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The ability to fine-tune the electronic and photophysical properties of these compounds through chemical modifications has opened up new possibilities in the design of materials for advanced technological applications (G. Lipunova et al., 2018).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQTPQKVFRHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.